molecular formula C8H6Cl2O3 B13313280 4-Chloro-2-methoxyphenyl chloroformate

4-Chloro-2-methoxyphenyl chloroformate

Cat. No.: B13313280
M. Wt: 221.03 g/mol
InChI Key: UZEWQXCOUHXKOO-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyphenyl chloroformate is an organic compound with the molecular formula C8H7ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is typically used as a reagent in organic synthesis due to its reactivity and ability to introduce protective groups in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxyphenyl chloroformate can be synthesized through the reaction of 4-chloro-2-methoxyphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of phosgene gas into a solution of 4-chloro-2-methoxyphenol and a base. The reaction mixture is maintained at a controlled temperature to optimize yield and minimize side reactions. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxyphenyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    4-Chloro-2-methoxyphenol: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxyphenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonate esters, respectively. The molecular targets include the nucleophilic sites on these molecules, and the pathways involved are substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Phenyl chloroformate
  • Benzyl chloroformate

Uniqueness

4-Chloro-2-methoxyphenyl chloroformate is unique due to the presence of both a chloro and a methoxy group on the aromatic ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other chloroformates .

Properties

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

(4-chloro-2-methoxyphenyl) carbonochloridate

InChI

InChI=1S/C8H6Cl2O3/c1-12-7-4-5(9)2-3-6(7)13-8(10)11/h2-4H,1H3

InChI Key

UZEWQXCOUHXKOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)OC(=O)Cl

Origin of Product

United States

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